gordonoside J
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Overview
Description
Gordonoside J is a triterpenoid saponin compound isolated from the stems of Gordonia chrysandra. It is characterized by its complex structure, which includes a tetrasaccharide residue attached via a glycosidic linkage. This compound exhibits a strong inhibitory effect on nitric oxide production, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for gordonoside J are not well-documented. the extraction process from plant sources remains a primary method. This involves the use of solvents like ethanol to isolate the compound from the plant material.
Chemical Reactions Analysis
Types of Reactions
Gordonoside J undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
Gordonoside J has several scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosidic linkages and triterpenoid structures.
Biology: It is studied for its role in inhibiting nitric oxide production, which has implications for inflammatory responses.
Medicine: Its anti-inflammatory properties make it a potential candidate for developing new therapeutic agents.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of gordonoside J involves its interaction with molecular targets that regulate nitric oxide production. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, which is a key mediator of inflammation. This inhibition occurs through the modulation of signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Gordonoside F: Another triterpenoid saponin isolated from Hoodia gordonii, known for its appetite-suppressant properties.
P57: A pregnane glycoside also isolated from Hoodia gordonii, known for its role in weight management.
Uniqueness
Gordonoside J is unique due to its specific structure and its strong inhibitory effect on nitric oxide production. Unlike gordonoside F and P57, which are primarily studied for their effects on appetite and weight management, this compound is primarily researched for its anti-inflammatory properties .
Properties
CAS No. |
1293918-32-7 |
---|---|
Molecular Formula |
C57H90O25 |
Molecular Weight |
1175.3 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,7R,8S,8aR,9S,12aS,14aR,14bR)-7,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C57H90O25/c1-10-23(2)47(73)77-32-18-52(3,4)17-25-24-11-12-30-54(7)15-14-31(53(5,6)29(54)13-16-55(30,8)56(24,9)44(69)45(70)57(25,32)22-59)78-51-43(82-49-38(67)36(65)35(64)28(19-58)76-49)40(39(68)41(80-51)46(71)72)79-50-42(34(63)27(61)21-75-50)81-48-37(66)33(62)26(60)20-74-48/h10-11,25-45,48-51,58-70H,12-22H2,1-9H3,(H,71,72)/b23-10-/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42+,43+,44-,45+,48-,49-,50-,51+,54-,55+,56-,57+/m0/s1 |
InChI Key |
GMMMRIWOKNYPOM-BFYDJWHYSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC(C[C@@H]2[C@]1([C@@H]([C@@H]([C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)O)O)CO)(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(CC2C1(C(C(C3(C2=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)O)CO)(C)C |
Origin of Product |
United States |
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